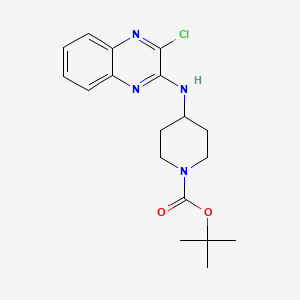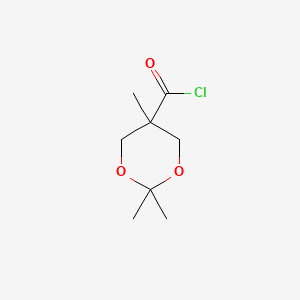
4-(3-Chloro-quinoxalin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester
概要
説明
4-(3-Chloro-quinoxalin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds with a fused benzene and pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloro-quinoxalin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of 1,2-diamines with 1,2-diketones or 1,2-dicarboxylic acids.
Chlorination: The quinoxaline core is then chlorinated at the 3-position to introduce the chlorine atom.
Amination: The chlorinated quinoxaline is reacted with piperidine to introduce the amino group.
Esterification: Finally, the carboxylic acid group is esterified with tert-butanol to form the tert-butyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amino group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can reduce the nitro group to an amine.
Substitution: Substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Nitro derivatives, hydroxylamines.
Reduction: Amines, hydrazines.
Substitution: Alcohols, ethers, amines.
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or enzymes.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific diseases.
Industry: It can be used in the development of new materials with unique properties.
作用機序
The mechanism by which 4-(3-Chloro-quinoxalin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism would depend on the biological or chemical context in which it is used. For example, in medicinal applications, it may bind to receptors or enzymes, leading to a biological response.
類似化合物との比較
4-Amino-N-(3-chloro-quinoxalin-2-yl)-benzenesulfonamide: Similar in structure but with a different functional group.
4-Amino-N-(3-morpholin-4-yl-quinoxalin-2-yl)-benzenesulfonamide: Contains a morpholine group instead of piperidine.
4-Amino-N-(3-butoxy-2-quinoxalinyl)-benzenesulfonamide: Features a butoxy group.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could uncover new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
特性
IUPAC Name |
tert-butyl 4-[(3-chloroquinoxalin-2-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O2/c1-18(2,3)25-17(24)23-10-8-12(9-11-23)20-16-15(19)21-13-6-4-5-7-14(13)22-16/h4-7,12H,8-11H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSROIYKSSMFBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC3=CC=CC=C3N=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671383 | |
| Record name | tert-Butyl 4-[(3-chloroquinoxalin-2-yl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-89-7 | |
| Record name | 1,1-Dimethylethyl 4-[(3-chloro-2-quinoxalinyl)amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-[(3-chloroquinoxalin-2-yl)amino]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Furo[2,3-C]pyridine-2-carbonyl chloride](/img/structure/B1500520.png)


![6-Methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B1500523.png)

![Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde](/img/structure/B1500527.png)





